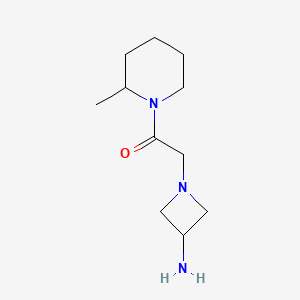

2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one

描述

属性

IUPAC Name |

2-(3-aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c1-9-4-2-3-5-14(9)11(15)8-13-6-10(12)7-13/h9-10H,2-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCBHYGPZASOPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, including an azetidine ring and a piperidine moiety. This compound, with the molecular formula C₁₁H₁₄N₂O, has been studied for its potential biological activities, particularly in the context of drug development and therapeutic applications.

Structural Characteristics

The distinct structure of this compound allows for various interactions with biological targets, which is crucial for its pharmacological activity. The presence of amino and carbonyl functional groups enhances its reactivity and binding potential to various receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.

- CNS Activity : The piperidine component suggests potential interactions with central nervous system receptors.

- Antitumor Properties : Similar compounds have been evaluated for their ability to inhibit tumor growth in preclinical models.

Antimicrobial Studies

A study investigated the antimicrobial properties of structurally related compounds. It was found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The presence of the azetidine ring was noted to enhance the activity compared to simpler analogs.

CNS Activity Evaluation

In a pharmacological evaluation focusing on central nervous system effects, compounds with similar piperidine structures were tested for their binding affinity to dopamine and serotonin receptors. Results indicated that modifications in the piperidine moiety could lead to varied CNS activity profiles, suggesting that this compound may also possess unique CNS effects.

Antitumor Activity

A recent study focused on the antitumor activity of compounds related to this compound. The lead compound demonstrated dose-dependent inhibition of tumor growth in xenograft mouse models, highlighting its potential as a therapeutic agent against solid tumors.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine | Contains pyrimidine instead of piperidine | Exhibits partial H3 receptor agonist activity |

| 1-(3-Aminoazetidin-1-yl)ethanone | Lacks piperidine moiety | Simpler structure with potential antimicrobial properties |

| 1-(3-Methylpiperidin-1-yl)ethanone | Contains a methyl substitution | May exhibit different CNS activity due to methyl group |

科学研究应用

The compound 2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one (CAS Number: 1487896-26-3) is a chemical entity that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its potential applications, supported by data tables and insights from authoritative sources.

Antidiabetic Research

One of the notable applications of this compound is in the development of novel antidiabetic agents. Research indicates that compounds with similar structural features have shown promise as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are critical in managing type 2 diabetes. For instance, a related compound, BI 1356, demonstrated significant DPP-4 inhibition with a competitive mechanism, suggesting that this compound could exhibit comparable effects .

Neurological Studies

The compound's structural characteristics may also position it as a candidate for neurological studies, particularly in the context of neurodegenerative diseases. The presence of amino groups can facilitate interactions with neurotransmitter systems, potentially leading to therapeutic advancements in conditions like Alzheimer's disease.

Antimicrobial Activity

Exploratory studies on similar compounds have indicated potential antimicrobial properties. Investigating the antibacterial and antifungal effects of this compound could yield valuable insights for developing new antimicrobial agents.

Case Study 1: DPP-4 Inhibitor Development

In a study focused on DPP-4 inhibitors, compounds structurally related to this compound were evaluated for their efficacy in lowering blood glucose levels in diabetic models. The findings suggested that modifications to the piperidine structure could enhance inhibitory activity, paving the way for future investigations into this compound's therapeutic potential.

Case Study 2: Neuroprotective Effects

Research on similar azetidine derivatives has shown promise in neuroprotective applications. A study reported that these compounds exhibited protective effects against neuronal apoptosis induced by oxidative stress, indicating a potential pathway for exploring the neuroprotective properties of this compound.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of 1-(heterocyclic-substituted)ethan-1-one derivatives. Key structural analogues and their properties are summarized below:

Key Structural and Functional Differences

- Azetidine vs. Piperidine/Pyrazole Substitution: The 3-aminoazetidine group in the target compound provides a compact, rigid structure compared to bulkier substituents like indole (RCS-8) or pyrazole (evidence 18). This may enhance binding to shallow enzymatic pockets .

- Bioactivity Modulation : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in evidence 6) exhibit higher cytotoxicity, while electron-donating groups (e.g., 4-methoxyphenyl in evidence 9) correlate with receptor-binding affinity . The target compound’s 2-methylpiperidine group likely improves blood-brain barrier penetration relative to polar substituents like hydroxyphenyl .

- Synthetic Accessibility : Derivatives with isoxazole or thiadiazole rings (evidence 8, 16) require multi-step syntheses, whereas the target compound’s azetidine-piperidine framework can be assembled via one-pot protocols similar to those in evidence 2 .

准备方法

Synthesis of the Azetidine Moiety

Azetidine ring formation is a key step, given its strained four-membered heterocyclic nature. Several methodologies have been developed and optimized for the synthesis of 3-aminoazetidine derivatives:

Cyclization from 3-Amino-1-propanol Derivatives :

Wadsworth et al. reported a high-yielding four-step synthesis starting from 3-amino-1-propanol. The sequence involves conversion to 3-aminopropyl chloride, followed by cyclization under basic conditions (sodium carbonate) to form an N-protected azetidine ring. Subsequent deprotection and purification yield the 3-aminoazetidine core in good yields (Scheme 1.3 in).Catalytic Hydrogenation Using Raney Nickel :

Yasamura and co-workers demonstrated the transformation of 1,3-diamines to azetidines via catalytic hydrogenation with Raney nickel at elevated temperatures (100 °C), achieving moderate yields (~58%). This method is valuable for direct ring closure from diamine precursors.Palladium-Catalyzed Intramolecular Amination :

Chen et al. developed a palladium-catalyzed intramolecular amination of γ-C(sp³)-H bonds on protected amine substrates to form azetidine rings. This method uses palladium acetate as catalyst, with oxidants like PhI(OAc)₂ and silver acetate as an additive, enabling efficient cyclization with yields ranging from 25% to 91% depending on substrates. This approach allows for stereochemical control and functional group tolerance.Microwave-Assisted Base-Mediated Cyclization :

Mono-substituted azetidines have been synthesized via microwave-assisted reactions of primary amines with halide or triflate precursors under basic conditions (K₂CO₃, aqueous media), yielding N-arylated azetidines in moderate to good yields.Bis-Triflate Cyclization from 1,3-Propanediol :

Hillier et al. reported an efficient one-step synthesis of 1,3-disubstituted azetidines from bis-triflate derivatives of 1,3-propanediol reacting with primary amines, achieving up to 92% yield. This method is notable for its operational simplicity and high efficiency.

Preparation of the 2-Methylpiperidine Fragment

The 2-methylpiperidine unit is a common heterocyclic amine that can be prepared or sourced commercially. Functionalization at the nitrogen (N-1 position) is typically achieved via alkylation or acylation reactions:

N-Alkylation with Ethanone Derivatives :

The piperidine nitrogen can be alkylated using ethanone derivatives bearing suitable leaving groups, enabling the formation of the ethanone linkage.Direct Use of 2-Methylpiperidine :

In many synthetic schemes, 2-methylpiperidine is used directly as a nucleophile to react with activated ethanone intermediates or acid derivatives.

Coupling of Azetidine and Piperidine Units

The final step involves linking the azetidine amine to the piperidine moiety through an ethanone bridge:

Amide Bond Formation via Acylation :

The ethanone carbonyl group serves as the electrophilic center allowing nucleophilic attack by the azetidine amine. This can be achieved by reacting an acyl chloride or activated ester derivative of the ethanone with the 3-aminoazetidine.Use of Carbamate or Amide Linkers :

Some synthetic routes incorporate carbamate linkers for improved stability and solubility, as seen in related analogs.Protecting Group Strategies :

Protecting groups such as tetrahydropyranyl (THP) ethers are used to mask reactive functionalities during multi-step syntheses to improve yields and selectivity.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Conversion of 3-amino-1-propanol to 3-aminopropyl chloride | Thionyl chloride or similar chlorinating agent | High | Precursor for azetidine ring formation |

| 2 | Cyclization to N-protected azetidine | Sodium carbonate, basic conditions, heat | High | Ring closure step |

| 3 | Deprotection of azetidine nitrogen | Acidic or catalytic hydrogenation (Raney Ni) | Moderate | Free amine for coupling |

| 4 | N-Alkylation of 2-methylpiperidine | Ethanone derivative with leaving group | Moderate to high | Formation of ethanone linkage |

| 5 | Coupling of azetidine amine with piperidine ethanone | Amide bond formation via acyl chloride or activated ester | High | Final compound formation |

Research Findings and Optimization Notes

Yield Optimization :

The cyclization step to form azetidine is often the yield-limiting step; employing microwave-assisted heating or optimized catalytic systems (Pd, Raney Ni) improves efficiency.Stereochemical Control :

Methods involving palladium-catalyzed amination allow for stereochemical control, which is critical for biological activity and selectivity.Solubility and Stability Considerations :

Incorporation of carbamate linkers and modification of side chains (e.g., methylation on piperidine) enhance solubility and metabolic stability, as observed in analog studies.Protecting Groups : Use of protecting groups like THP ethers during intermediate steps prevents side reactions and improves overall synthetic success.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one?

- Methodological Answer : Synthesis optimization requires a systematic approach:

- Literature Review : Identify existing protocols for azetidine and piperidine derivatives to identify potential reaction pathways (e.g., nucleophilic substitution or amide coupling) .

- Retrosynthetic Analysis : Break down the molecule into azetidine and 2-methylpiperidine precursors, focusing on functional group compatibility.

- Parameter Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) to improve yield. For example, polar aprotic solvents like DMF may enhance nucleophilicity .

- Impurity Control : Monitor by-products using HPLC or TLC and introduce purification steps (e.g., column chromatography or recrystallization) .

Q. How can researchers determine the stability of this compound under different storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to controlled conditions (e.g., 40°C/75% relative humidity for 4 weeks) and analyze degradation via HPLC .

- Light Sensitivity Testing : Use photostability chambers (ICH Q1B guidelines) to assess degradation under UV/visible light .

- Moisture Control : Store in desiccators with silica gel and monitor hygroscopicity using dynamic vapor sorption (DVS) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : 1H and 13C NMR to verify azetidine and piperidine ring connectivity .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

- Purity Assessment :

- HPLC-MS : Quantify impurities and confirm molecular weight .

- Elemental Analysis : Validate elemental composition (C, H, N) to ±0.3% accuracy .

Advanced Research Questions

Q. How can researchers evaluate the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- Computational Modeling : Use EPI Suite or TEST software to predict biodegradation half-lives and partition coefficients (log Kow) .

- Laboratory Studies :

- Aerobic/Anaerobic Biodegradation : Incubate with activated sludge and monitor degradation via LC-MS/MS .

- Abiotic Hydrolysis : Test pH-dependent stability (pH 4–9) at 25°C and 50°C .

Q. How should contradictions in reported pharmacological data (e.g., IC50 values) be resolved?

- Methodological Answer :

- Source Verification : Confirm compound purity (≥95%) and storage conditions across studies .

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. CHO) and buffer conditions (e.g., pH 7.4 vs. 7.0) .

- Orthogonal Assays : Validate results with alternative methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. What experimental designs are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use AutoDock Vina to predict binding poses and validate with mutagenesis studies .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) between batches?

- Methodological Answer :

- Batch Comparison : Analyze multiple batches using identical solvent systems (e.g., DMSO-d6 vs. CDCl3) .

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to identify minor contaminants affecting shifts .

- Collaborative Studies : Cross-validate data with independent labs to rule out instrument calibration errors .

Data Reporting Best Practices

-

Tabular Summary of Key Properties :

Property Method Reference Solubility (Water) Shake-flask method, HPLC LogP Reversed-phase HPLC Thermal Stability TGA/DSC analysis Purity HPLC-UV (λ = 254 nm) -

Conflict Resolution Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。